Chemical structure and properties of L-Methionine 13C5 D8 15N
Chemical structure and properties of L-Methionine 13C5 D8 15N
An In-Depth Technical Guide to L-Methionine-¹³C₅,¹⁵N: Structure, Properties, and Applications
Introduction: The Role of Stable Isotopes in Modern Research
In the landscape of biomedical and pharmaceutical research, the ability to trace, quantify, and characterize molecules with high precision is paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools that have revolutionized our understanding of biological processes. By replacing specific atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, D for H), we can create molecular analogues that are chemically identical to their endogenous counterparts but distinguishable by mass. This subtle yet powerful modification allows for precise quantification and metabolic flux analysis, free from the complications of radioactive tracers.
This guide provides a comprehensive technical overview of L-Methionine-¹³C₅,¹⁵N, a multiply-labeled essential amino acid. As a Senior Application Scientist, the following sections are structured to provide not just data, but a deeper understanding of the causality behind its application, from fundamental properties to advanced experimental workflows. We will explore its chemical structure, physicochemical properties, and its critical role as an internal standard and metabolic tracer in mass spectrometry and NMR-based studies.
Chemical Structure and Physicochemical Properties
L-Methionine-¹³C₅,¹⁵N is the isotopically labeled form of L-Methionine where all five carbon atoms are replaced with Carbon-13 and the nitrogen atom is replaced with Nitrogen-15.[1][2] This comprehensive labeling results in a significant mass shift, making it an ideal internal standard for quantitative analysis.
Molecular Structure
The structure is identical to L-Methionine, with the heavy isotopes incorporated into the backbone and side chain.
Caption: Chemical structure of L-Methionine-¹³C₅,¹⁵N.
Physicochemical Data
The following table summarizes the key properties of L-Methionine-¹³C₅,¹⁵N, contrasting them with its unlabeled counterpart.
| Property | L-Methionine (Unlabeled) | L-Methionine-¹³C₅,¹⁵N | Data Source(s) |
| Molecular Formula | C₅H₁₁NO₂S | ¹³C₅H₁₁¹⁵NO₂S | [3] |
| Molecular Weight | 149.21 g/mol | 155.17 g/mol | [4][5] |
| CAS Number | 63-68-3 | 202468-47-1 | [5] |
| Isotopic Purity | N/A | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | |
| Chemical Purity | ≥98% | ≥95-98% | [5] |
| Appearance | White crystalline powder or plates | White Solid | [6] |
| Solubility | Soluble in water, dilute acids, and alkali solutions. | Soluble in water, dilute acids, and alkali solutions. | [6][7] |
Core Applications in Research and Development
The utility of L-Methionine-¹³C₅,¹⁵N stems from its ability to act as a perfect internal standard and a tracer for metabolic studies. Its applications are widespread in proteomics, metabolomics, and pharmacokinetic studies.[5]
Quantitative Proteomics: SILAC
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. In a typical SILAC experiment, two cell populations are grown in culture media that are identical except for one essential amino acid. One population is fed the "light" (unlabeled) amino acid, while the other is fed the "heavy" (isotope-labeled) version, such as L-Methionine-¹³C₅,¹⁵N.
Causality of Choice: The choice of a fully labeled methionine is deliberate. It ensures a significant mass difference between the light and heavy peptides, which simplifies detection by mass spectrometry and avoids spectral overlap. Over time, the heavy amino acid is fully incorporated into all newly synthesized proteins.[8] After cell lysis and protein digestion, the relative abundance of proteins between the two samples can be accurately determined by comparing the signal intensities of the heavy and light peptide pairs in a mass spectrometer.
Internal Standard for Mass Spectrometry
In quantitative analysis by LC-MS or GC-MS, the use of a stable isotope-labeled internal standard is the gold standard.[1][9] L-Methionine-¹³C₅,¹⁵N is an ideal internal standard for the quantification of endogenous L-Methionine.
Why it is a Self-Validating System:
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Co-elution: It co-elutes with the unlabeled analyte, minimizing variations from sample preparation and chromatographic separation.
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Ionization Efficiency: It exhibits nearly identical ionization efficiency to the analyte, correcting for matrix effects that can suppress or enhance the analyte signal.
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Fragmentation: It produces a predictable mass shift in fragment ions, allowing for highly specific and sensitive detection using Multiple Reaction Monitoring (MRM).
By spiking a known concentration of L-Methionine-¹³C₅,¹⁵N into a sample, a calibration curve can be constructed to accurately quantify the concentration of unlabeled L-Methionine, even in complex biological matrices.
Metabolic Flux Analysis
As a metabolic tracer, L-Methionine-¹³C₅,¹⁵N allows researchers to follow the metabolic fate of methionine through various biochemical pathways.[5] L-Methionine is a crucial intermediate in transmethylation reactions, serving as the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[6] By tracking the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can quantify the rates of protein synthesis, methylation, and other metabolic processes.[10]
Analytical Methodologies and Protocols
The analysis of L-Methionine-¹³C₅,¹⁵N is predominantly carried out using mass spectrometry and NMR spectroscopy.
LC-MS/MS for Quantification
Protocol: Quantification of L-Methionine in Plasma using L-Methionine-¹³C₅,¹⁵N as an Internal Standard
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of L-Methionine-¹³C₅,¹⁵N internal standard solution (e.g., 10 µg/mL in water).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient elution profile (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
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L-Methionine (Analyte): Q1: 150.2 -> Q3: 104.1
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L-Methionine-¹³C₅,¹⁵N (IS): Q1: 156.2 -> Q3: 109.1
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-
-
Data Analysis:
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Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the analyte concentration using a calibration curve prepared with known concentrations of unlabeled L-Methionine and a fixed concentration of the internal standard.
-
NMR Spectroscopy
NMR spectroscopy is used to confirm the isotopic labeling pattern and for structural and dynamic studies of proteins incorporating L-Methionine-¹³C₅,¹⁵N.[5] The presence of ¹³C and ¹⁵N allows for a variety of multidimensional NMR experiments that are not possible with unlabeled proteins, providing insights into protein structure and function.[8]
Experimental Workflow: A SILAC Protocol
The following workflow illustrates a typical SILAC experiment for comparing protein expression between two cell states (e.g., treated vs. untreated).
Sources
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- 7. DL-Methionine | 59-51-8 [chemicalbook.com]
- 8. Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01320K [pubs.rsc.org]
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- 10. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
